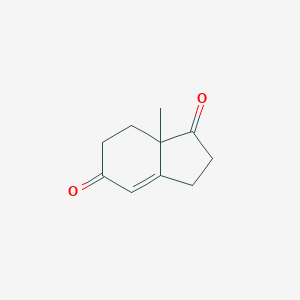
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione” involves several key steps, including the addition to CC-CO and CC–CN bonds, elimination reactions (dehydration), and the use of specific reagents like N,N-dimethylformamide and methyl vinyl ketone. These processes lead to the formation of intermediates and the final compound through meticulously controlled reactions (Hajos & Parrish, 2003).
Molecular Structure Analysis
Structural analysis of related compounds showcases the importance of X-ray crystallography in determining molecular geometry, intermolecular interactions, and crystal packing. For instance, studies on similar molecules have elucidated complex molecular arrangements and bonding patterns, essential for understanding the structural aspects of “7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione” (Guillon et al., 2019).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including cyclic ethylene acetal formation, showcasing its reactivity towards forming complex mixtures or desired reaction products under specific conditions. These reactions reveal the compound's versatility in organic synthesis and potential applications in creating novel materials or chemical intermediates (Brown, Burge, & Collins, 1983).
Applications De Recherche Scientifique
Enantioselective Synthesis Applications : It is useful in the enantioselective synthesis of 7a-phenylthio-1H-indene-1, which is significant in stereochemistry and pharmacology (Kwiatkowski et al., 1989).
Synthesis of Terpenoids : This compound plays a role in synthesizing 7-epi-pinguisone and condensed β-furanones, contributing to organic synthesis and medicinal chemistry (Bernasconi et al., 1981).
Pyrolytic Reaction Reagent : It serves as a reagent in pyrolytic reactions, which are fundamental in understanding chemical structures and reactions (Brown, Burge, & Collins, 1984).
Construction of Pinguisone : Its synthesis is crucial for constructing pinguisone and 4-epi-pinguisone, which are important in the study of natural products and synthesis (Baker et al., 1988).
Study of Angular Trifluoromethyl Groups : The synthesis of its derivatives allows for the study of angular trifluoromethyl groups, contributing to the field of fluorine chemistry (Blazejewski, 1990).
Crystal Structure Analysis : Understanding its crystal structure provides insights into molecular conformations and interactions, which is crucial in crystallography and materials science (Ahamed et al., 2015).
Mécanisme D'action
Mode of Action
It has been used as a reactant in the total synthesis of steroidal alkaloids cortistatins . It has also been used in the stereoselective preparation of hydroanthracenol and related polycyclic compounds via Ti (Oi-Pr) 4 -promoted photoenolization Diels-Alder reaction
Biochemical Pathways
The compound’s role in the synthesis of steroidal alkaloids suggests it may interact with pathways involved in steroid biosynthesis or metabolism .
Result of Action
Its use in the synthesis of steroidal alkaloids suggests it may have a role in the production or modification of these compounds .
Propriétés
IUPAC Name |
7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYAZSZTENLTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344375 | |
| Record name | 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
CAS RN |
19576-08-0 | |
| Record name | 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main challenge in synthesizing the 5-monoacetal derivative of 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione?
A1: Directly forming the 5-monoacetal (5,5-ethylenedioxy-7a-methyl-4,5,6,7-tetrahydro-2H-inden-l(7aH)-one) from 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione under mild conditions proves challenging due to the formation of complex mixtures. These mixtures often contain the desired 5-monoacetal alongside its conjugated enone isomer, the diacetal, and the 1-monoacetal. []
Q2: Can you describe a more efficient method for synthesizing the 5-monoacetal derivative?
A2: A more efficient synthesis involves a multi-step process: First, convert 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione into its 1-cyanohydrin derivative. Then, form the corresponding 5-acetal of the 1-cyanohydrin. Finally, eliminate HCN from the 1-cyanohydrin group using pyridine. This method yields the desired 5-monoacetal with a significantly higher overall yield (66%). []
Q3: What happens when the pyrolysis temperature of 5,5-ethylenedioxy-7a-methyl-4,5,6,7-tetrahydro-2H-inden-1(7aH)-one is increased?
A4: Increasing the pyrolysis temperature to 740°C leads to a significant shift in the product distribution. Instead of the desired diene acetal, p-cresol becomes the major product. This highlights the importance of carefully controlling the pyrolysis temperature to obtain the desired product. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

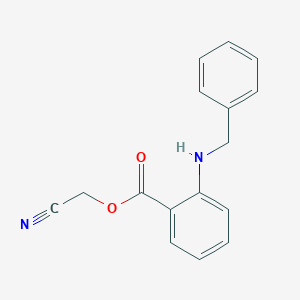
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
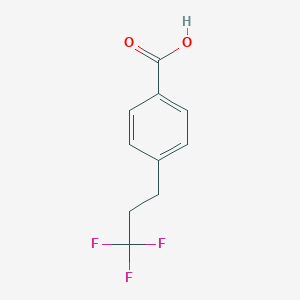
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)


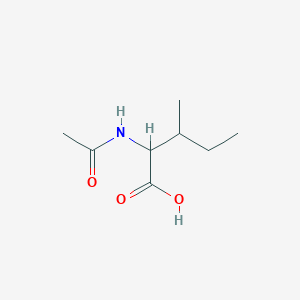
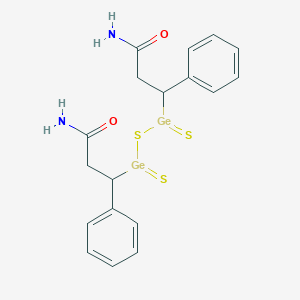
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)
![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)